molecular formula C21H20N4O3S B2935354 (tetrahydrofuran-2-yl)methyl 2-amino-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 848685-22-3

(tetrahydrofuran-2-yl)methyl 2-amino-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B2935354
CAS No.: 848685-22-3
M. Wt: 408.48
InChI Key: KPVVUCIVCZMKDY-UHFFFAOYSA-N
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Description

The compound "(tetrahydrofuran-2-yl)methyl 2-amino-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate" features a complex heterocyclic scaffold. Its core structure includes a pyrrolo[2,3-b]quinoxaline system, which is substituted at position 1 with a thiophen-2-ylmethyl group and at position 3 with a (tetrahydrofuran-2-yl)methyl ester.

Properties

IUPAC Name

oxolan-2-ylmethyl 2-amino-1-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c22-19-17(21(26)28-12-13-5-3-9-27-13)18-20(25(19)11-14-6-4-10-29-14)24-16-8-2-1-7-15(16)23-18/h1-2,4,6-8,10,13H,3,5,9,11-12,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVVUCIVCZMKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (tetrahydrofuran-2-yl)methyl 2-amino-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a novel heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and structure-activity relationships.

Chemical Structure and Properties

The molecular structure of the compound includes several functional groups that are crucial for its biological activity. The presence of a tetrahydrofuran moiety, a pyrroloquinoxaline framework, and a thiophenyl group suggests diverse interactions with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₂S
Molecular Weight354.43 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and DMF

Anticancer Properties

Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies on pyrroloquinoxaline derivatives have demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study published in Journal of Medicinal Chemistry explored the anticancer activity of pyrroloquinoxaline derivatives against various cancer cell lines. The results showed that compounds with thiophene substitutions significantly inhibited tumor growth in vitro and in vivo models .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar quinoxaline derivatives have been reported to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit specific enzymes.

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivityTarget Organism
Quinoxaline Derivative AModerateStaphylococcus aureus
Quinoxaline Derivative BStrongEscherichia coli
(tetrahydrofuran-2-yl)methyl derivativePendingNot yet tested

The biological activity of this compound may involve interaction with specific cellular targets such as enzymes or receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the tetrahydrofuran and thiophene groups can significantly alter its potency and selectivity.

Key Findings:

  • Tetrahydrofuran Group: Alterations in the tetrahydrofuran ring can affect solubility and bioavailability.
  • Thiophene Substitution: Different thiophene derivatives have shown varied effects on cellular uptake and target interaction.

Comparison with Similar Compounds

Substituent Variations in Pyrrolo[2,3-b]quinoxaline Derivatives

The target compound’s analogs differ primarily in substituent groups on the pyrrolo[2,3-b]quinoxaline core. Key examples include:

Compound Name Substituent at Position 1 Substituent at Position 3 Key Reference
Methyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3,5-Dichlorophenyl Methyl ester
2-Amino-N-(2-phenylethyl)-1-[(E)-(2-thienylmethylene)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide Thiophen-2-ylmethyleneamino Phenethylamide
Target Compound Thiophen-2-ylmethyl (Tetrahydrofuran-2-yl)methyl ester N/A

Key Observations :

  • The phenethylamide group in increases hydrogen-bonding capacity but may reduce metabolic stability compared to the target’s ester moiety.
  • The (tetrahydrofuran-2-yl)methyl ester in the target compound enhances hydrophilicity and conformational flexibility, which could improve bioavailability.

Spectroscopic and Structural Analysis

NMR data from reveal how substituents alter chemical environments. For example:

  • Chemical Shift Variations : In analogs like compound 1 and 7 (), shifts in regions corresponding to substituents (e.g., thiophene vs. dichlorophenyl) indicate changes in electron density and steric effects.

Physicochemical and Functional Implications

  • Solubility : The tetrahydrofuran-derived ester likely enhances aqueous solubility compared to methyl or benzoyl esters ().
  • Bioactivity Potential: Thiophene-containing analogs (e.g., ) may exhibit π-π stacking interactions with biological targets, similar to the target compound.
  • Metabolic Stability : The ester group in the target compound may undergo hydrolysis more readily than amide derivatives (), affecting pharmacokinetics.

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